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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AMG 837 sodium salt, a potent

and selective GPR40/FFAR1 agonist, in MIN6 pancreatic beta-cells. The following sections

detail the mechanism of action, experimental protocols for key assays, and expected

outcomes, facilitating research into GPR40-mediated insulin secretion and its potential

therapeutic applications in type 2 diabetes.

Introduction
AMG 837 is an orally active and partial agonist of the G protein-coupled receptor 40 (GPR40),

also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in

pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][3]

Upon binding of an agonist like AMG 837, GPR40 activates a signaling cascade that

potentiates the release of insulin in a glucose-dependent manner.[4][5] This glucose

dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may

minimize the risk of hypoglycemia associated with other insulin secretagogues. MIN6 cells, a

mouse pancreatic beta-cell line, endogenously express GPR40 and are a widely used model

system to study insulin secretion.

Mechanism of Action
AMG 837 potentiates glucose-stimulated insulin secretion through the activation of the Gq

signaling pathway.
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Quantitative Data Summary
The following tables summarize the key quantitative parameters for AMG 837 sodium salt
from published literature.

Table 1: In Vitro Efficacy of AMG 837

Parameter
Species/Cell
Line

Assay Value Reference

EC50
Human GPR40

(in CHO cells)
Ca2+ Flux 13.5 nM

EC50
Mouse GPR40

(in CHO cells)
Ca2+ Flux 22.6 nM

EC50
Rat GPR40 (in

CHO cells)
Ca2+ Flux 31.7 nM

EC50 Mouse Islets Insulin Secretion 142 ± 20 nM

pIC50 Human FFAR1
[3H]AMG 837

Binding
8.13

Table 2: Recommended Concentration Ranges for In Vitro Assays
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Assay Cell Line
AMG 837
Concentration
Range

Glucose
Concentration

Glucose-Stimulated

Insulin Secretion

(GSIS)

MIN6 1 nM - 10 µM

Basal (e.g., 2.8 mM)

and Stimulatory (e.g.,

16.7 mM)

Intracellular Calcium

Flux
MIN6 10 nM - 1 µM

Dependent on

experimental design

(e.g., 5.6 mM)

Cell Viability (e.g.,

MTT/XTT Assay)
MIN6 1 µM - 50 µM

Standard culture

medium glucose (e.g.,

25 mM)

Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in
MIN6 Cells
This protocol details the procedure to measure the effect of AMG 837 on insulin secretion from

MIN6 cells in response to varying glucose concentrations.
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1. Seed MIN6 cells in a
24-well plate

2. Culture to 80% confluency

3. Pre-incubate in Krebs-Ringer
Bicarbonate Buffer (KRBH) with
low glucose (2.8 mM) for 2 hours

4. Incubate with KRBH containing:
- Low Glucose (2.8 mM) ± AMG 837

- High Glucose (16.7 mM) ± AMG 837
for 1-2 hours

5. Collect supernatant

6. Lyse cells to measure
total protein/DNA content

7. Quantify insulin in
supernatant using ELISA

8. Normalize insulin secretion
to total protein/DNA

Click to download full resolution via product page
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MIN6 cells

24-well tissue culture plates

Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 1 mM

CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4. Prepare two versions:

one with 2.8 mM glucose (low glucose) and one with 16.7 mM glucose (high glucose).

AMG 837 sodium salt stock solution (e.g., 10 mM in DMSO)

Insulin ELISA kit

Cell lysis buffer (e.g., RIPA buffer)

BCA protein assay kit or similar for normalization

Procedure:

Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that will result in approximately

80% confluency at the time of the assay.

Pre-incubation:

Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

Pre-incubate the cells in 500 µL of KRBH containing 2.8 mM glucose for 2 hours at 37°C

in a 5% CO₂ incubator.

Treatment:

Carefully aspirate the pre-incubation buffer.

Add 500 µL of the appropriate treatment solution to each well. This will include:

Low glucose (2.8 mM) KRBH with vehicle (e.g., 0.1% DMSO)

Low glucose (2.8 mM) KRBH with various concentrations of AMG 837 (e.g., 1 nM to 10

µM)
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High glucose (16.7 mM) KRBH with vehicle

High glucose (16.7 mM) KRBH with various concentrations of AMG 837

Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

Sample Collection:

Collect the supernatant from each well and store at -20°C for insulin measurement.

Normalization:

Wash the cells with DPBS.

Lyse the cells in each well with a suitable lysis buffer.

Determine the total protein or DNA content of each well for normalization of insulin

secretion data.

Insulin Quantification:

Measure the insulin concentration in the collected supernatants using an insulin ELISA kit

according to the manufacturer's instructions.

Intracellular Calcium Flux Assay in MIN6 Cells
This protocol describes how to measure changes in intracellular calcium concentration in MIN6

cells upon stimulation with AMG 837.
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1. Seed MIN6 cells in a
96-well black, clear-bottom plate

2. Culture to 80-90% confluency

3. Load cells with a calcium-sensitive
dye (e.g., Fura-2 AM or Fluo-4 AM)

in KRBH for 30-60 minutes

4. Wash cells to remove
excess dye

5. Measure baseline fluorescence in a
plate reader with an injection system

6. Inject AMG 837 (and controls)
and continuously measure

fluorescence changes

7. Analyze the fluorescence data to
determine changes in intracellular [Ca²⁺]
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MIN6 cells

96-well black, clear-bottom tissue culture plates

KRBH buffer (as described in the GSIS protocol, with a moderate glucose concentration,

e.g., 5.6 mM, is often used)

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

Pluronic F-127

AMG 837 sodium salt stock solution

A fluorescence plate reader with an automated injection system capable of kinetic reads.

Procedure:

Cell Seeding: Seed MIN6 cells in a 96-well black, clear-bottom plate to achieve 80-90%

confluency on the day of the assay.

Dye Loading:

Prepare the dye loading solution by dissolving the calcium-sensitive dye (e.g., 2-5 µM

Fura-2 AM or Fluo-4 AM) in KRBH. The addition of Pluronic F-127 (e.g., 0.02%) can aid in

dye solubilization.

Aspirate the culture medium and wash the cells once with KRBH.

Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at

37°C, protected from light.

Washing:

Aspirate the dye loading solution and wash the cells twice with 100 µL of KRBH to remove

any extracellular dye.

After the final wash, add 100 µL of KRBH to each well.
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Measurement:

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

Measure the baseline fluorescence for a short period (e.g., 1-2 minutes).

Use the automated injection system to add AMG 837 (at various concentrations) or control

solutions to the wells.

Continue to measure the fluorescence kinetically for several minutes to capture the

change in intracellular calcium concentration.

Data Analysis:

The change in fluorescence intensity over time reflects the change in intracellular calcium

concentration. Analyze the data by calculating the peak fluorescence response or the area

under the curve.

Cell Viability Assay
It is important to assess whether the observed effects of AMG 837 are due to its specific

agonistic activity or a result of cytotoxicity. A standard cell viability assay, such as the MTT or

XTT assay, can be used.

Materials:

MIN6 cells

96-well tissue culture plates

Complete culture medium

AMG 837 sodium salt stock solution

MTT or XTT assay kit

Plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:
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Cell Seeding: Seed MIN6 cells in a 96-well plate at a suitable density for a 24-48 hour

incubation period.

Treatment:

Allow the cells to adhere overnight.

Replace the medium with fresh culture medium containing various concentrations of AMG

837 (e.g., 1 µM to 50 µM) or vehicle control.

Incubate for 24 to 48 hours.

Assay:

Perform the MTT or XTT assay according to the manufacturer's protocol. This typically

involves adding the reagent to the wells, incubating for a specified time, and then

measuring the absorbance.

Data Analysis:

Calculate the cell viability as a percentage of the vehicle-treated control.

Troubleshooting
High basal insulin secretion: Ensure MIN6 cells are not overgrown and that the pre-

incubation step in low glucose is sufficient to bring insulin secretion to a basal level.

Low signal in calcium assay: Check the efficiency of dye loading and ensure the plate reader

settings are optimal for the specific dye used.

Inconsistent results: Maintain consistent cell passage numbers and confluency between

experiments, as the responsiveness of MIN6 cells can vary.

By following these detailed protocols and considering the provided quantitative data,

researchers can effectively utilize AMG 837 sodium salt to investigate the role of GPR40 in

MIN6 cells and its potential as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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